(2E)-3-[5-(1,3-benzothiazol-2-yl)-2-furyl]acrylic acid
Overview
Description
(2E)-3-[5-(1,3-benzothiazol-2-yl)-2-furyl]acrylic acid is a compound that features a benzothiazole moiety fused with a furan ring and an acrylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the dehydrogenative coupling reaction of 2-aminothiophenol with primary alcohols to form benzothiazole derivatives . The furan ring can be introduced through a cyclization reaction involving appropriate precursors. Finally, the acrylic acid group is added via a Knoevenagel condensation reaction, which involves the reaction of an aldehyde with a compound containing an active methylene group in the presence of a base .
Industrial Production Methods
Industrial production methods for (2E)-3-[5-(1,3-benzothiazol-2-yl)-2-furyl]acrylic acid would likely involve scalable versions of the synthetic routes mentioned above. These methods would focus on optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[5-(1,3-benzothiazol-2-yl)-2-furyl]acrylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzothiazole and furan rings can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the compound, while substitution reactions can introduce various functional groups onto the benzothiazole or furan rings.
Scientific Research Applications
(2E)-3-[5-(1,3-benzothiazol-2-yl)-2-furyl]acrylic acid has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules.
Medicine: The compound’s derivatives may possess pharmacological properties, making it a candidate for drug development.
Industry: It can be used in the development of materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of (2E)-3-[5-(1,3-benzothiazol-2-yl)-2-furyl]acrylic acid involves its interaction with molecular targets and pathways. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The furan ring and acrylic acid group may also contribute to the compound’s overall biological activity by facilitating interactions with specific molecular targets .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiazole derivatives and furan-containing molecules. Examples include:
2-arylbenzothiazoles: These compounds share the benzothiazole core and have similar biological activities.
Benzo[1,2,3]dithiazoles: These compounds have a similar structure but with sulfur atoms replacing some of the carbon atoms.
Uniqueness
(2E)-3-[5-(1,3-benzothiazol-2-yl)-2-furyl]acrylic acid is unique due to the specific combination of the benzothiazole, furan, and acrylic acid groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(E)-3-[5-(1,3-benzothiazol-2-yl)furan-2-yl]prop-2-enoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO3S/c16-13(17)8-6-9-5-7-11(18-9)14-15-10-3-1-2-4-12(10)19-14/h1-8H,(H,16,17)/b8-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZOULHXGHWZJSM-SOFGYWHQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=C(O3)C=CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=C(O3)/C=C/C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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